molecular formula C11H14ClNO B2876469 4-(3-Chlorobenzyl)morpholine CAS No. 196792-37-7

4-(3-Chlorobenzyl)morpholine

Cat. No.: B2876469
CAS No.: 196792-37-7
M. Wt: 211.69
InChI Key: NWMZWMSJQLEJTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)morpholine typically involves the reaction of morpholine with 3-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Morpholine+3-Chlorobenzyl chlorideThis compound+HCl\text{Morpholine} + \text{3-Chlorobenzyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Chlorobenzyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Scientific Research Applications

4-(3-Chlorobenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorobenzyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzyl)morpholine
  • 4-(3-Fluorobenzyl)morpholine
  • 4-(3-Nitrophenyl)morpholine

Uniqueness

4-(3-Chlorobenzyl)morpholine is unique due to the specific positioning of the chlorine atom on the benzyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMZWMSJQLEJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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